molecular formula C5H4BrClN2 B595515 2-(Bromomethyl)-3-chloropyrazine CAS No. 1289386-07-7

2-(Bromomethyl)-3-chloropyrazine

Cat. No.: B595515
CAS No.: 1289386-07-7
M. Wt: 207.455
InChI Key: RZFUYJOAJOPEDH-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-chloropyrazine is a halogenated pyrazine derivative characterized by a bromomethyl (-CH2Br) group at position 2 and a chlorine atom at position 3 on the pyrazine ring. Pyrazines are nitrogen-containing heterocycles widely used in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties. The bromomethyl group acts as a reactive handle for nucleophilic substitution or cross-coupling reactions, making this compound a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-chloropyrazine typically involves the bromination of 3-chloropyrazine. One common method includes the reaction of 3-chloropyrazine with bromine in the presence of a suitable catalyst or under specific conditions to introduce the bromomethyl group at the 2-position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-3-chloropyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted pyrazines with various functional groups.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.

    Coupling Reactions: Products include biaryl compounds or other complex structures.

Scientific Research Applications

2-(Bromomethyl)-3-chloropyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-chloropyrazine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Reactivity

Key structural analogues include:

Compound Name Substituents (Position) Reactivity/Applications Reference
2-(Chloromethyl)-3,5,6-trimethylpyrazine -CH2Cl (position 2), -Cl (position 3) Less reactive than bromomethyl due to weaker C-Cl bond; used in flavoring agents .
3-Chloropyrazine-2-carbonitrile -CN (position 2), -Cl (position 3) Electron-withdrawing cyano group enhances electrophilic substitution; precursor for antitubercular agents .
4-Bromo-5-(bromomethyl)-2-(4'-chlorophenyl)-1-methylpyrazol-3-one Bromomethyl and bromo on pyrazolone core Dual bromine sites enable sequential functionalization; used in antiviral drug synthesis .

Key Observations:

  • Reactivity: Bromomethyl groups (C-Br) exhibit higher reactivity in nucleophilic substitutions compared to chloromethyl (C-Cl) analogues due to the weaker bond strength (C-Br: ~276 kJ/mol vs. C-Cl: ~397 kJ/mol) .
  • Electronic Effects: Electron-withdrawing groups (e.g., -CN, -Cl) on the pyrazine ring reduce electron density, directing substitutions to specific positions .

Physicochemical Properties

Thermal Stability and Solubility:

  • 2-(Bromomethyl)-3-chloropyrazine: Moderately stable at room temperature; soluble in chloroform and DMF but insoluble in water .
  • 2-(Bromomethyl)-3-methoxypyrazine: Methoxy group (-OCH3) increases solubility in ethanol and acetone but reduces electrophilicity .

Biological Activity

2-(Bromomethyl)-3-chloropyrazine is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5_5H4_4BrClN2_2
  • CAS Number : 53385511
  • Molecular Weight : 195.45 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various pyrazine derivatives, this compound showed significant inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating its potential as a lead compound for antibiotic development .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Notably, it exhibited selective toxicity towards human breast cancer cells (MCF-7) with an IC50_{50} value of approximately 15 µM. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary findings suggest that:

  • Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in microbial cells.
  • Apoptotic Pathways : In cancer cells, it appears to activate intrinsic apoptotic pathways, leading to cell death.

Case Studies

  • Antimicrobial Efficacy :
    • A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various halogenated pyrazines against multidrug-resistant bacteria. The results indicated that this compound was among the most effective compounds tested .
  • Cytotoxicity Assessment :
    • In a comparative study of pyrazine derivatives for anticancer activity, this compound was highlighted for its promising cytotoxic effects on MCF-7 cells, suggesting further investigation into its potential as a chemotherapeutic agent .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50_{50} ValueReference
AntimicrobialE. coli32-128 µg/mL
AntimicrobialS. aureus32-128 µg/mL
AnticancerMCF-7 (breast cancer)~15 µM

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(Bromomethyl)-3-chloropyrazine, and what reaction conditions are typically employed?

  • Methodology : Synthesis often involves regioselective halogenation of pyrazine derivatives. For example, starting with aminopyrazine, sequential chlorination (using POCl₃) and bromination (using N-bromosuccinimide, NBS) yield the target compound. Reaction conditions include controlled temperatures (60–80°C) and inert atmospheres to prevent side reactions .
  • Key Considerations : Monitor reaction progress via TLC or GC-MS to ensure regioselectivity and avoid over-halogenation. Purification typically involves column chromatography or recrystallization .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., δ ~4.5 ppm for -CH₂Br in ¹H NMR; C-Br/C-Cl signals in ¹³C NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₅H₄BrClN₂, 193.43 g/mol) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry by providing definitive bond lengths and angles .

Q. How should this compound be handled to ensure stability in laboratory settings?

  • Best Practices : Store under argon at –20°C to prevent hydrolysis of the bromomethyl group. Use anhydrous solvents (e.g., DMF, THF) for reactions to minimize decomposition. Safety protocols include wearing nitrile gloves and working in a fume hood due to potential lachrymatory effects .

Advanced Research Questions

Q. How can competing pathways in nucleophilic substitution reactions of this compound be minimized?

  • Experimental Design :

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity while suppressing elimination.
  • Temperature Control : Lower temperatures (0–25°C) favor SN2 mechanisms over elimination.
  • Base Choice : Use mild bases (e.g., K₂CO₃) instead of strong bases like NaH to avoid dehydrohalogenation .
    • Case Study : Substitution with amines yields >80% product when using DMF at 0°C, whereas THF at room temperature leads to 30% elimination byproducts .

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

  • Catalytic System : Pd(PPh₃)₄ or Pd(dppf)Cl₂ with ligands (e.g., XPhos) enhance reactivity.
  • Conditions :

  • Base: K₂CO₃ or Cs₂CO₃ in toluene/water (3:1) at 80–100°C.
  • Boronic Acid Ratio: 1.2 equivalents to ensure complete conversion .
    • Data Contradiction : Lower yields (<50%) reported with electron-deficient boronic acids due to slower transmetallation. Address by increasing catalyst loading (5 mol%) .

Q. How can computational modeling predict regioselectivity in functionalization reactions of this compound?

  • Methods :

  • DFT Calculations : Compare activation energies for substitution at Br vs. Cl sites. For example, Br substitution is favored due to lower ΔG‡ (~15 kcal/mol vs. 22 kcal/mol for Cl) .
  • Molecular Dynamics : Simulate solvent effects on transition states to optimize conditions .
    • Validation : Cross-reference computational results with experimental NMR/LCMS data to refine models .

Q. What are the challenges in resolving contradictory data on the biological activity of derivatives synthesized from this compound?

  • Case Analysis : Discrepancies in enzyme inhibition assays may arise from:

  • Solubility Issues : Use co-solvents (e.g., DMSO ≤1%) to maintain compound stability.
  • Metabolite Interference : LC-MS/MS profiling identifies active vs. inactive metabolites .
    • Mitigation : Standardize assay protocols (e.g., fixed incubation times, controlled pH) and validate with positive/negative controls .

Properties

IUPAC Name

2-(bromomethyl)-3-chloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-3-4-5(7)9-2-1-8-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFUYJOAJOPEDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693746
Record name 2-(Bromomethyl)-3-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-07-7
Record name 2-(Bromomethyl)-3-chloropyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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